N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide
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Overview
Description
N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a hydroxyl group, and a formyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with 4-formylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under anhydrous conditions.
Industrial Production Methods: In an industrial setting, the synthesis of N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps, including recrystallization or column chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The formyl group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: CrO₃, PCC, DCM, room temperature.
Reduction: LiAlH₄, NaBH₄, ether, 0°C to room temperature.
Substitution: Various nucleophiles, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: 5-tert-butyl-2-hydroxybenzaldehyde.
Reduction: N-(5-tert-butyl-2-hydroxyphenyl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Biology: It serves as a probe in biochemical studies to investigate enzyme activities and binding interactions. Medicine: Industry: Utilized in the manufacturing of advanced materials and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an antioxidant by scavenging free radicals or as an enzyme inhibitor by binding to active sites. The exact mechanism depends on the context of its application and the specific biological or chemical system involved.
Comparison with Similar Compounds
N-(3,5-Di-tert-butyl-2-hydroxyphenyl)-4-formylbenzamide: Similar structure but with an additional tert-butyl group.
N-(2-hydroxyphenyl)-4-formylbenzamide: Lacks the tert-butyl group, resulting in different reactivity and properties.
N-(5-tert-butyl-2-hydroxyphenyl)-3-formylbenzamide: Similar structure but with a different position of the formyl group.
Uniqueness: N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide stands out due to its combination of the tert-butyl group and the formyl group, which provides enhanced stability and reactivity compared to similar compounds. This unique combination makes it particularly useful in various applications where these properties are advantageous.
Properties
IUPAC Name |
N-(5-tert-butyl-2-hydroxyphenyl)-4-formylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-18(2,3)14-8-9-16(21)15(10-14)19-17(22)13-6-4-12(11-20)5-7-13/h4-11,21H,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPXWAIKVJDZHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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